2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% (2C4DCPB-95) is a chlorinated benzoic acid used as a reagent in various scientific experiments. It is a common reagent used in organic synthesis, as it can be used to produce a variety of compounds. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds. 2C4DCPB-95 is a white crystalline solid with a melting point of 153-155°C. It has a molecular weight of 255.02 g/mol and a density of 1.48 g/cm3.
Mechanism of Action
2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% is a chlorinated benzoic acid, which means that it is capable of reacting with nucleophiles. It is also capable of forming hydrogen bonds with molecules that contain hydrogen atoms. This allows it to act as a catalyst in various reactions, as it can facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication, as well as to inhibit the activity of enzymes involved in protein synthesis. Additionally, 2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in metabolism, as well as to inhibit the activity of enzymes involved in the production of fatty acids.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% has a number of advantages and limitations for use in lab experiments. One of the main advantages of 2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% is that it is a relatively inexpensive reagent, making it an attractive option for use in research. Additionally, 2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% is a stable compound, making it easy to store and handle. However, 2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% is a corrosive compound, and should be handled with care. Additionally, 2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% can produce toxic fumes when heated, so it should be used in a well-ventilated area.
Future Directions
In the future, 2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% could be used in a variety of applications. For example, it could be used in the synthesis of pharmaceuticals and pesticides. Additionally, it could be used to synthesize polymers, such as polyurethanes and polyesters. Additionally, it could be used in the synthesis of fluorescent dyes. Finally, it could be used in the synthesis of other organic compounds, such as fatty acids and amino acids.
Synthesis Methods
2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% can be synthesized by the reaction of 3,5-dichlorobenzoic acid with thionyl chloride in the presence of anhydrous pyridine. The reaction is carried out at a temperature of 100°C and a pressure of 1 atm. The reaction produces a white crystalline solid, which is then filtered and washed with water. The product is then dried and recrystallized from ethanol.
Scientific Research Applications
2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, 2-Chloro-4-(3,5-dichlorophenyl)benzoic acid, 95% has been used as a reagent in the synthesis of fluorescent dyes.
properties
IUPAC Name |
2-chloro-4-(3,5-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYNNAGQZMILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691289 |
Source
|
Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-56-5 |
Source
|
Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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